Synthesis and Characterization of Cyclosporin A-¹³C₂,d₄: An In-depth Technical Guide
Synthesis and Characterization of Cyclosporin A-¹³C₂,d₄: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclosporin A-¹³C₂,d₄, a stable isotope-labeled internal standard crucial for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the synthetic approaches, analytical characterization methods, and its application in quantitative analysis, alongside relevant biological pathways.
Introduction
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent graft rejection.[1] Accurate monitoring of its therapeutic levels is critical due to its narrow therapeutic window and potential for toxicity. Stable isotope-labeled internal standards, such as Cyclosporin A-¹³C₂,d₄, are essential for precise quantification by mass spectrometry-based methods, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[2] This guide outlines the methodologies for the synthesis and characterization of this vital analytical tool.
Synthesis of Cyclosporin A-¹³C₂,d₄
The synthesis of Cyclosporin A-¹³C₂,d₄ involves the introduction of two ¹³C atoms and four deuterium atoms into the Cyclosporin A molecule. This can be achieved through a combination of biosynthetic and chemical methods.
Biosynthetic ¹³C Labeling
A common approach for ¹³C labeling of Cyclosporin A is through fermentation of an overproducing strain of the fungus Tolypocladium inflatum.[3] By using ¹³C-labeled glucose as the sole carbon source in the fermentation medium, ¹³C atoms can be incorporated into the cyclosporin backbone.[3] For targeted ¹³C₂ labeling, precursors with specific ¹³C placement would be required.
Experimental Protocol: Biosynthetic ¹³C Labeling (Conceptual)
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Culture Preparation: Prepare a minimal fermentation medium for Tolypocladium inflatum.
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Precursor Introduction: Supplement the medium with a specifically designed ¹³C₂-labeled precursor amino acid that is a building block of Cyclosporin A.
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Fermentation: Inoculate the medium with a high-yielding strain of Tolypocladium inflatum and conduct the fermentation under optimized conditions (temperature, pH, aeration).
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Extraction: After the fermentation period, harvest the fungal mycelia and extract the cyclosporins using an organic solvent (e.g., methanol or acetone).
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Purification: Purify the ¹³C₂-labeled Cyclosporin A from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Chemical Deuterium Labeling
Deuterium can be introduced into the Cyclosporin A molecule at specific positions through chemical reactions. One reported method involves the base-catalyzed hydrogen-deuterium exchange of α-carbon protons in N-methylated amino acid residues.[4]
Experimental Protocol: Deuterium Labeling
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Reaction Setup: Dissolve the ¹³C₂-labeled Cyclosporin A in a deuterated solvent (e.g., D₂O) under basic conditions (e.g., using a non-nucleophilic base like TBD or MTBD).
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Exchange Reaction: Stir the reaction mixture at room temperature to facilitate the exchange of α-protons with deuterium. The reaction progress can be monitored by mass spectrometry.
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Quenching and Extraction: Neutralize the reaction mixture and extract the deuterated product using an appropriate organic solvent.
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Purification: Purify the final Cyclosporin A-¹³C₂,d₄ product by HPLC to remove any unreacted starting material and byproducts.
Characterization of Cyclosporin A-¹³C₂,d₄
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Cyclosporin A-¹³C₂,d₄.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆₀¹³C₂H₁₀₇D₄N₁₁O₁₂ | |
| Molecular Weight | ~1208.62 Da | |
| Accurate Mass | 1207.8732 Da | |
| Purity (by HPLC) | >95% | |
| Appearance | White to off-white solid | |
| Storage Temperature | +4°C |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A reversed-phase C18 column is typically employed with a gradient elution of acetonitrile and water.
Experimental Protocol: HPLC Analysis
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Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 60% B to 100% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Column Temperature: 50°C.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Cyclosporin A-¹³C₂,d₄. Electrospray ionization (ESI) is a common ionization technique for this analysis.
Expected Mass Spectrum:
The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of Cyclosporin A-¹³C₂,d₄. The observed mass should be consistent with the calculated accurate mass of 1207.8732 Da. The isotopic distribution pattern will confirm the incorporation of ¹³C and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the positions of the isotopic labels. Both ¹H and ¹³C NMR spectra should be acquired.
Expected NMR Spectral Changes:
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¹H NMR: The signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.
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¹³C NMR: The signals for the ¹³C-labeled carbons will be enhanced, and their splitting patterns may be affected by the presence of deuterium. A complete assignment of the ¹H and ¹³C NMR signals is necessary to confirm the labeling pattern.
Application in Quantitative Analysis
Cyclosporin A-¹³C₂,d₄ is primarily used as an internal standard in the quantitative analysis of Cyclosporin A in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Quantitative Analysis by LC-MS/MS
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Sample Preparation: Spike the biological sample (e.g., whole blood, plasma) with a known amount of Cyclosporin A-¹³C₂,d₄. Perform protein precipitation and/or solid-phase extraction to clean up the sample.
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LC Separation: Separate the analyte and internal standard from matrix components using a reversed-phase HPLC column.
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MS/MS Detection: Monitor specific precursor-to-product ion transitions for both Cyclosporin A and Cyclosporin A-¹³C₂,d₄ using Multiple Reaction Monitoring (MRM).
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Quantification: Calculate the concentration of Cyclosporin A in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Signaling Pathway of Cyclosporin A
Caption: Signaling pathway of Cyclosporin A-mediated immunosuppression.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. 1H and 13C-NMR and molecular dynamics studies of cyclosporin a interacting with magnesium(II) or cerium(III) in acetonitrile. Conformational changes and cis-trans conversion of peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective 13C-labelling of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
